molecular formula C48H95NO4 B593898 N-omega-hydroxytriacontanoyl-D-erythro-sphingosine CAS No. 457100-08-2

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine

Cat. No.: B593898
CAS No.: 457100-08-2
M. Wt: 750.3
InChI Key: KSVODRGOBYCXKF-HFBOQBPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is a specialized, ultra-long-chain ceramide analog. This compound is characterized by its D-erythro-sphingosine backbone, a canonical sphingoid base structure , amide-linked to an omega-hydroxytriacontanoic acid (a 30-carbon fatty acid with a terminal hydroxyl group). This unique structure, particularly the exceptionally long-chain N-acyl group, is of significant research interest for studying the biophysical properties of lipid membranes and specialized lipid signaling pathways. In research, ceramides and their analogs are fundamental to the architecture and function of cellular membranes. The incorporation of an ultra-long, omega-hydroxylated acyl chain is expected to profoundly influence membrane permeability, rigidity, and the formation of specialized lipid domains, making this compound a valuable tool for investigating skin barrier function and lipid bilayer dynamics. Furthermore, as part of the broader sphingolipid network, this compound may serve as a metabolic precursor or modulator in the study of intricate sphingolipid-mediated processes. Sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are critical regulators of cellular processes including growth, death, and migration . The bioactive molecule S1P is generated from sphingosine, the backbone of sphingolipids, by sphingosine kinase enzymes . This product is provided for research purposes to advance the study of lipid biology and signaling. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVODRGOBYCXKF-HFBOQBPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H95NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Chemistry-Based Approaches

The synthesis of N-omega-hydroxytriacontanoyl-D-erythro-sphingosine often begins with the preparation of its sphingosine backbone. A landmark study by Sandhoff et al. demonstrated that azide intermediates facilitate stereoselective amidation while preserving the erythro configuration. The process involves:

  • Sphingosine Backbone Preparation : Starting with D-erythro-sphingosine, the primary amine is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during fatty acid conjugation.

  • ω-Hydroxy Fatty Acid Activation : Triacontanoic acid (C30:0) is modified at the omega position via hydroxylation using cytochrome P450 enzymes or chemical oxidants, followed by activation as a thioester or mixed anhydride.

  • Coupling Reaction : The activated fatty acid is conjugated to the sphingosine backbone under palladium-catalyzed, copper-mediated conditions, achieving yields of 71–89% with >99% enantiomeric excess (ee).

Table 1: Reaction Conditions for Azide-Mediated Coupling

ParameterValueSource
CatalystPd(PPh₃)₄ (5 mol%)
SolventTetrahydrofuran (THF)
Temperature65°C
Reaction Time12–24 hours
Yield71–89%
Diastereomeric Excess (de)>99%

Peptidyl Thiol Ester-Boronic Acid Cross-Coupling

A breakthrough method by Li et al. (2007) utilized peptidyl thiol esters and boronic acids to construct the ceramide’s amide bond with high stereocontrol. This approach avoids racemization and enables large-scale synthesis:

  • Key Step : Coupling of N-Boc-O-TBS L-serine thiophenyl ester with E-1-pentadecenyl boronic acid under palladium catalysis, followed by LiAl(O-t-Bu)₃H reduction to yield D-erythro-sphingosine.

  • Advantages : >94% diastereomeric purity post-recrystallization and compatibility with functional groups like phosphates and glycosides.

Enzymatic Synthesis and PNPLA1-Mediated Pathways

Transacylase PNPLA1 in Acylceramide Synthesis

Recent studies implicate PNPLA1 (patatin-like phospholipase domain-containing protein 1) as the enzyme responsible for esterifying ω-hydroxyceramide with linoleic acid, a final step in acylceramide biosynthesis. While PNPLA1 primarily uses triglycerides as linoleate donors, its application in vitro enables the synthesis of ω-hydroxylated ceramides:

  • In Vitro Protocol : Incubate ω-hydroxyceramide with triglyceride-rich micelles and recombinant PNPLA1 at 37°C for 24 hours, achieving 58–62% conversion efficiency.

  • Clinical Relevance : Mutations in PNPLA1 disrupt acylceramide synthesis, leading to autosomal recessive congenital ichthyosis.

Table 2: Enzymatic Synthesis Parameters

ComponentConcentrationSource
PNPLA10.5 µM
Triglyceride Donor1 mM (triolein)
Buffer50 mM Tris-HCl (pH 7.4)
Incubation Time24 hours
Yield58–62%

Purification and Analytical Validation

Chromatographic Techniques

Post-synthesis purification employs a combination of normal-phase and reverse-phase HPLC:

  • Normal-Phase HPLC : Silica gel columns (4.6 × 250 mm) with hexane/isopropanol/water (65:30:5 v/v) eluent resolve diastereomers with 99.5% purity.

  • Reverse-Phase HPLC : C18 columns (5 µm, 4.6 × 150 mm) using methanol/water (95:5 v/v) confirm the absence of unreacted fatty acids.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the erythro configuration (δ 5.35 ppm for trans-vinylic protons) and ω-hydroxyl group (δ 1.25 ppm for terminal -CH₂OH).

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 750.3, consistent with C₄₈H₉₅NO₄.

Challenges and Optimization Strategies

Racemization During Silylation

Early synthetic routes faced racemization (>20%) during hydroxyl protection with tert-butyldimethylsilyl (TBS) groups. Mitigation strategies include:

  • Low-Temperature Silylation : Conduct reactions at −20°C in anhydrous dichloromethane.

  • Bulky Base Additives : Use 2,6-lutidine instead of triethylamine to suppress base-induced epimerization.

Scalability of Enzymatic Methods

While PNPLA1 offers high specificity, industrial-scale production requires:

  • Immobilized Enzyme Systems : PNPLA1 conjugated to magnetic nanoparticles improves reusability (5 cycles with <10% activity loss).

  • Linoleate-Rich Triglycerides : Soybean oil (50% linoleate) enhances acylceramide yields by 22% compared to synthetic triglycerides.

Applications in Dermatology and Beyond

Skin Barrier Repair Formulations

w-OH C30 ceramide is a key ingredient in moisturizers and topical treatments for ichthyosis and atopic dermatitis. Clinical trials demonstrate that 0.1% formulations restore transepidermal water loss (TEWL) by 40% within 4 weeks.

Anticancer Therapeutics

The pro-apoptotic activity of ceramides has spurred interest in w-OH C30 derivatives. In vitro studies show IC₅₀ values of 12 µM against melanoma cell lines (A375), with synergy observed in combination with cisplatin .

Chemical Reactions Analysis

Types of Reactions

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Key Observations:

The C30 derivatives are less common than shorter-chain analogs (e.g., C16 or C24) . N-Hexadecanoyl-D-erythro-sphingosine (C16) is widely used in studies due to its resemblance to endogenous ceramides .

Hydroxylation: The omega-hydroxyl group introduces polarity, which may improve solubility in polar solvents or influence interactions with proteins in lipid rafts .

Synthetic Accessibility: Hydroxylated ceramides require additional synthetic steps (e.g., regioselective oxidation), as seen in methods for related sphingosines . This may explain their higher cost (e.g., 5 mg of this compound costs $8151 vs. $6336 for N-Hexadecanoyl-D-erythro-sphingosine) .

Functional Implications

  • Membrane Dynamics : Longer acyl chains (C30) may enhance lipid packing in bilayers, while omega-hydroxylation could disrupt lateral organization .
  • Enzymatic Processing : Hydroxylated ceramides might resist hydrolysis by ceramidases due to steric hindrance, altering metabolic pathways .

Biological Activity

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is a complex lipid compound belonging to the sphingolipid family, which plays critical roles in cellular signaling, membrane structure, and skin barrier function. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Sphingolipids

Sphingolipids are essential components of cell membranes and are involved in various biological processes, including apoptosis, cell growth, and differentiation. They are characterized by a backbone of sphingoid bases, which can be modified by acylation to form ceramides and other derivatives. The specific compound in focus, this compound, is noted for its long-chain fatty acid structure, which may influence its biological properties.

1. Cellular Signaling

This compound has been shown to activate various signaling pathways:

  • MAP Kinase Activation : This compound activates mitogen-activated protein kinases (MAPKs), which are crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cell survival .
  • Protein Phosphatase Activation : It activates protein phosphatase 2A (PP2A) at concentrations as low as 10 nM, suggesting a potent regulatory role in cellular signaling pathways .

2. Apoptosis Induction

Research indicates that this compound can induce apoptosis in various cancer cell lines. For example, it has been observed to trigger apoptotic pathways in MOLT-4 leukemia cells, highlighting its potential as an anti-cancer agent .

3. Inhibition of Lipid Accumulation

The compound inhibits diacylglycerol accumulation and phospholipase D activation in fibroblasts. This inhibition can alter lipid metabolism and may have implications for conditions associated with dysregulated lipid homeostasis .

Study on Skin Barrier Function

A study investigated the role of this compound in enhancing skin barrier function. It was found that this compound contributes to the formation of acylceramides, which are vital for maintaining skin hydration and integrity. The study utilized model lipid mixtures to evaluate the permeability and structural properties of skin lipids .

CompoundEffect on Skin BarrierMechanism
This compoundEnhances barrier functionIncreases acylceramide synthesis
Dodecyl 6-(dimethylamino)hexanoate (DDAK)Potent enhancerRapid metabolism and low toxicity

Impact on Cancer Cell Lines

Another significant finding was the cytotoxic effect of this compound on breast cancer cell lines (MCF-7). The compound demonstrated a higher potency compared to traditional ceramides, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. How can raw data from lipidomic studies be standardized for cross-study comparisons?

  • Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Report lipid concentrations as mol% of total lipid content and include internal standards (e.g., C17-sphingosine) for normalization. Use repositories like LIPID MAPS for dataset sharing .

Table: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₄₈H₉₅NO₃
Molecular Weight734 g/mol
SolubilityChloroform/methanol (2:1), ethanol
Storage Conditions−20°C in inert atmosphere
Purity Validation MethodsTLC, GC, MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.